

Val-Tyr dipeptide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Val-Tyr

Cat. No.: B3024434

[Get Quote](#)

Val-Tyr Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **Val-Tyr** (Valyl-Tyrosine) dipeptide, a naturally occurring bioactive peptide, has garnered significant attention within the scientific community for its potential therapeutic applications. Composed of the amino acids L-valine and L-tyrosine, this small molecule exhibits notable antihypertensive and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the **Val-Tyr** dipeptide. Detailed experimental protocols and data are presented to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Identification

The **Val-Tyr** dipeptide is formed through a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine.

Chemical Structure:

IUPAC Name: (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid^[1]

Molecular Formula: C₁₄H₂₀N₂O₄[\[1\]](#)

Synonyms: Valyltyrosine, VY dipeptide, ANG-(3-4)[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	3061-91-4 [1]
PubChem CID	7009555 [1]
ChEBI ID	CHEBI:73703
InChI	InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
InChIKey	VEYJKJORLPYVLO-RYUDHWPXSA-N
Canonical SMILES	<chem>CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N</chem>

Physicochemical Properties

The physicochemical properties of the **Val-Tyr** dipeptide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	280.32 g/mol	PubChem
Monoisotopic Mass	280.14230712 Da	PubChem
XLogP3-AA (Computed)	-2.5	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	6	PubChem
Topological Polar Surface Area	113 Å ²	PubChem
Estimated pKa Values		
α-Carboxyl group	~2.3	
α-Ammonium group	~9.6	
Tyrosine side chain (phenol)	~10.1	
Estimated Isoelectric Point (pI)	~5.5	Calculated
Solubility	Limited data available. Peptides containing tyrosine can have low aqueous solubility at neutral pH.	

Note: Experimental pKa and pI values for the **Val-Tyr** dipeptide are not readily available in the literature. The provided pKa values are typical for the respective functional groups in peptides and are used to estimate the isoelectric point.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of the **Val-Tyr** dipeptide.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. In tandem mass spectrometry (MS/MS), peptides are fragmented in the gas phase, and the resulting fragment ions provide sequence information. The major fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions.

Expected Fragmentation Pattern:

- b-ions: Fragments containing the N-terminus.
- y-ions: Fragments containing the C-terminus.

For **Val-Tyr** (VY):

- b₁ ion: Val (m/z ~100.07)
- y₁ ion: Tyr (m/z ~182.08)

Additional fragmentation of the tyrosine side chain can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. While specific ¹H and ¹³C NMR data for **Val-Tyr** is not readily available, the expected chemical shifts can be predicted based on the individual amino acid residues. A study on tyrosine-containing dipeptides has shown that the chemical shifts of the C_γ of tyrosine are sensitive to the local electrostatic environment.

Synthesis of Val-Tyr Dipeptide

The **Val-Tyr** dipeptide can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

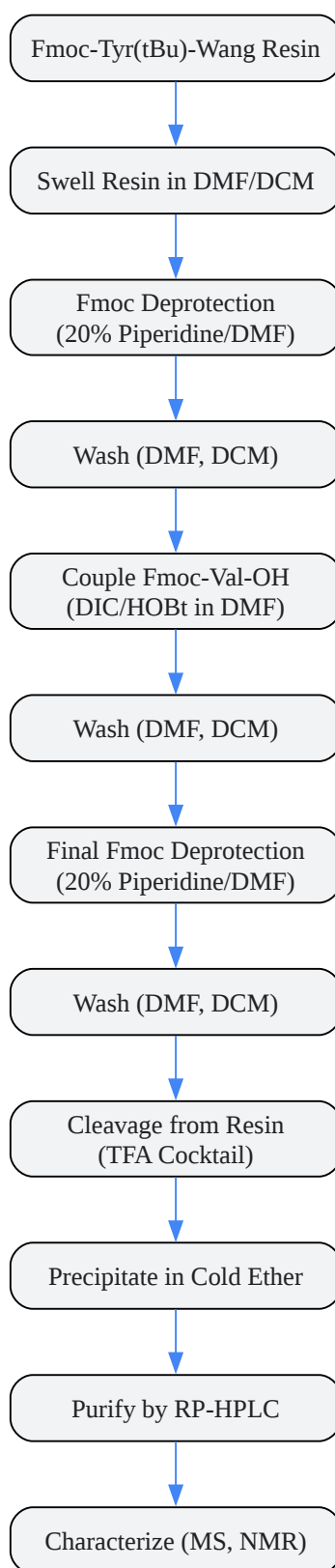
SPPS is the most common method for synthesizing peptides. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol is a general guideline and may require optimization.

Materials:

- Fmoc-Tyr(tBu)-Wang resin
- Fmoc-Val-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt) or Oxyma Pure
- 20% Piperidine in N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis Workflow for **Val-Tyr**.

Procedure:

- **Resin Swelling:** Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.
- **Washing:** Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
- **Amino Acid Coupling:** Activate Fmoc-Val-OH with DIC and HOBt (or Oxyma) and couple it to the deprotected tyrosine on the resin.
- **Washing:** Wash the resin to remove excess reagents.
- **Final Fmoc Deprotection:** Remove the Fmoc group from the N-terminal valine using 20% piperidine in DMF.
- **Washing:** Wash the resin extensively with DMF and DCM and dry under vacuum.
- **Cleavage and Deprotection:** Treat the resin with a TFA cleavage cocktail to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from tyrosine.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the **Val-Tyr** dipeptide by mass spectrometry and NMR.

Solution-Phase Peptide Synthesis (LPPS)

LPPS involves the coupling of protected amino acids in a suitable organic solvent. While it can be more labor-intensive than SPPS for longer peptides, it is a viable method for dipeptide synthesis and can be advantageous for large-scale production.

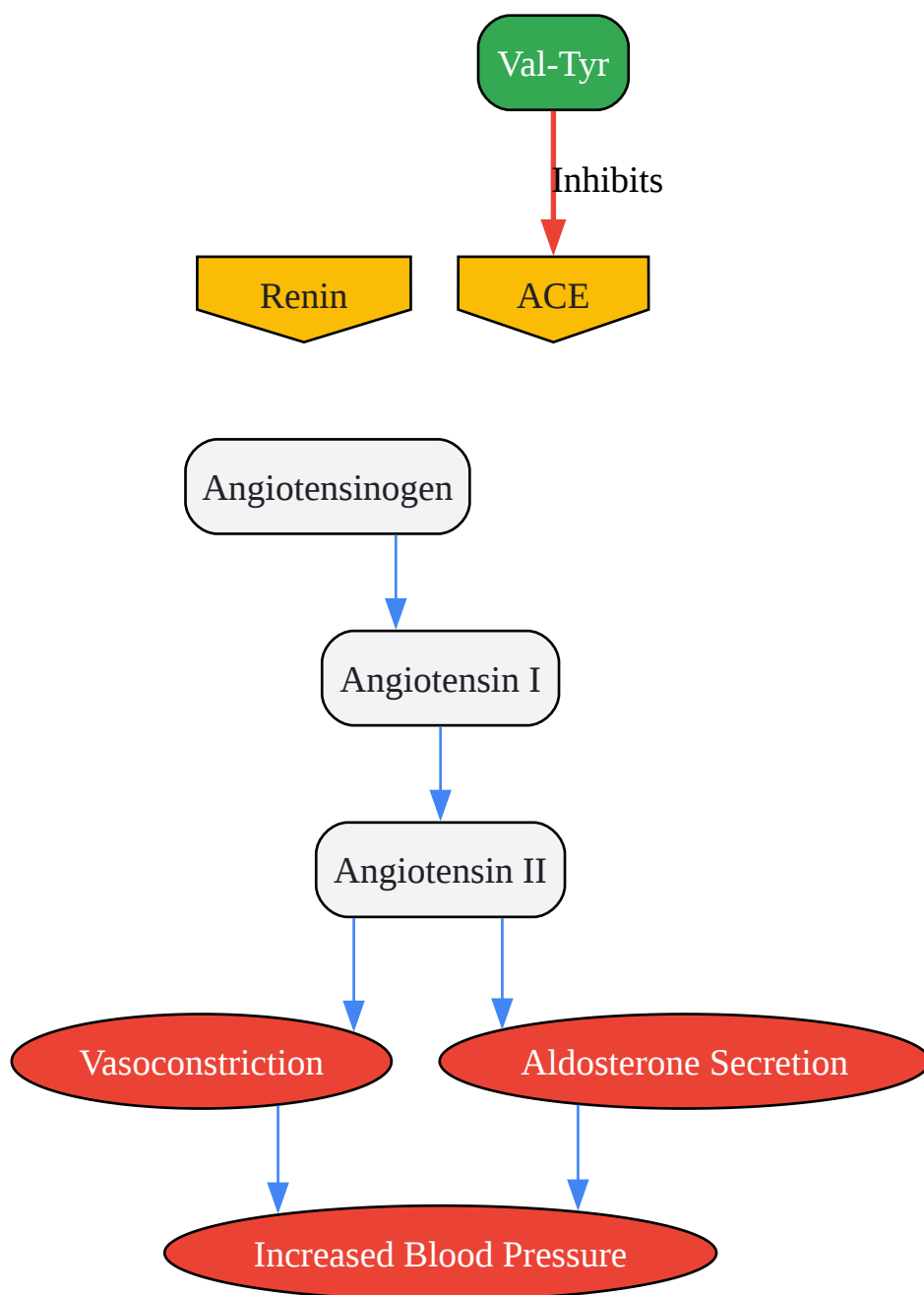
Biological Activities and Mechanisms of Action

The **Val-Tyr** dipeptide exhibits significant biological activities, primarily as an antihypertensive and antioxidant agent.

Antihypertensive Activity

Val-Tyr is recognized as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, **Val-Tyr** prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure.

Signaling Pathway Diagram:



[Click to download full resolution via product page](#)

Caption: Antihypertensive Mechanism of **Val-Tyr** via ACE Inhibition.

This assay measures the ability of **Val-Tyr** to inhibit the activity of ACE.

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)

- Substrate: Hippuryl-His-Leu (HHL)
- **Val-Tyr** dipeptide
- Borate buffer
- NaOH
- o-phthaldialdehyde (OPA)
- Fluorometer

Procedure:

- Prepare solutions of ACE, HHL, and **Val-Tyr** at various concentrations in borate buffer.
- Pre-incubate the ACE solution with different concentrations of **Val-Tyr** (or buffer for control) at 37°C.
- Initiate the reaction by adding the HHL substrate solution.
- After a specific incubation time, stop the reaction by adding NaOH.
- Add OPA reagent, which reacts with the newly formed His-Leu to produce a fluorescent product.
- Measure the fluorescence intensity.
- Calculate the percentage of ACE inhibition for each concentration of **Val-Tyr** and determine the IC₅₀ value.

Antioxidant Activity

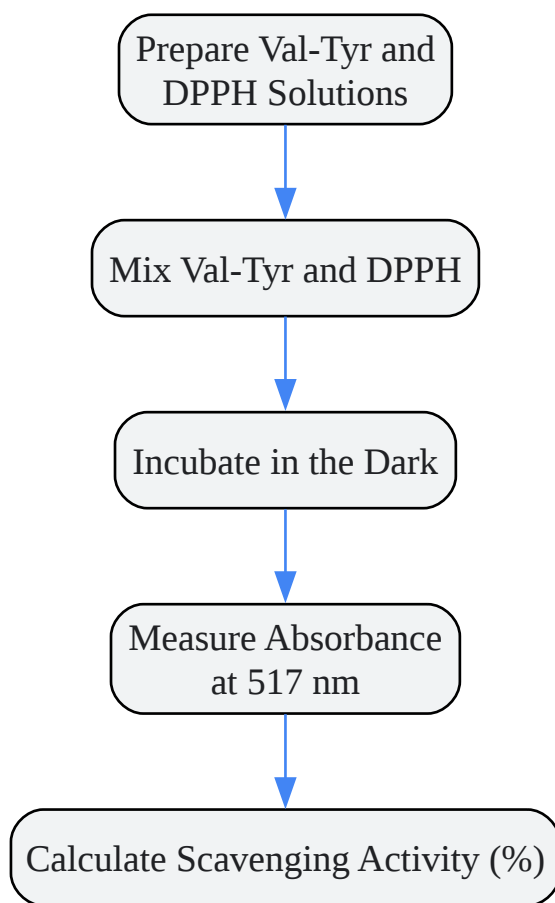
The **Val-Tyr** dipeptide has been shown to possess antioxidant properties, likely due to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals.

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- **Val-Tyr** dipeptide solutions of varying concentrations
- Methanol
- Spectrophotometer

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: DPPH Radical Scavenging Assay Workflow.

Procedure:

- Prepare a stock solution of DPPH in methanol.
- Prepare a series of dilutions of the **Val-Tyr** dipeptide in methanol.
- Add the **Val-Tyr** solution to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

Conclusion

The **Val-Tyr** dipeptide is a promising bioactive molecule with well-documented antihypertensive and antioxidant activities. Its small size and defined chemical structure make it an attractive candidate for further investigation and development as a potential therapeutic agent or a functional food ingredient. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key chemical and biological properties of **Val-Tyr** and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Val-Tyr | C₁₄H₂₀N₂O₄ | CID 7009555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Val-Tyr dipeptide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3024434#val-tyr-dipeptide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com